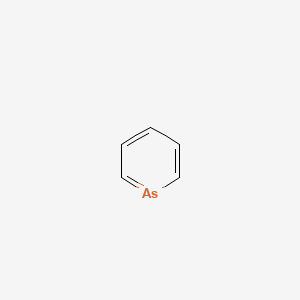

Arsabenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

289-31-6 |

|---|---|

Fórmula molecular |

C5H5As |

Peso molecular |

140.01 g/mol |

Nombre IUPAC |

arsinine |

InChI |

InChI=1S/C5H5As/c1-2-4-6-5-3-1/h1-5H |

Clave InChI |

XRFXFAVKXJREHL-UHFFFAOYSA-N |

SMILES |

C1=CC=[As]C=C1 |

SMILES canónico |

C1=CC=[As]C=C1 |

Otros números CAS |

289-31-6 |

Sinónimos |

arsabenzene |

Origen del producto |

United States |

Foundational & Exploratory

The Aromatic Realm of Arsabenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsabenzene (C₅H₅As), a heterocyclic analog of benzene (B151609) where a carbon atom is replaced by arsenic, stands as a fascinating subject in the study of aromaticity. Its unique electronic structure and chemical behavior, stemming from the incorporation of a heavier p-block element into an aromatic ring, provide a rich area for investigation. This technical guide offers an in-depth exploration of the aromatic properties of this compound, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The aromaticity of this compound is a well-established concept, supported by a confluence of experimental and theoretical evidence. The molecule is planar, with C-C bond distances of approximately 1.39 Å, closely resembling the 1.39 Å bonds in benzene and indicating significant electron delocalization. The As-C bond length is about 1.85 Å.[1] Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), reveals the presence of a diamagnetic ring current, a hallmark of aromatic systems.[1] Furthermore, this compound undergoes electrophilic aromatic substitution reactions, a characteristic reactivity pattern of aromatic compounds.[1]

Quantitative Aromaticity Indices

To quantify the aromatic character of this compound, various experimental and computational indices are employed. These include NMR chemical shifts, Nucleus-Independent Chemical Shift (NICS) values, and resonance energies.

Spectroscopic Data: ¹H and ¹³C NMR

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. In aromatic systems, the delocalized π-electrons induce a ring current in the presence of an external magnetic field, leading to characteristic chemical shifts. The protons and carbon atoms of the this compound ring exhibit chemical shifts that are indicative of its aromatic nature.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Position | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | α (ortho) | 9.69 | ³J(Hα,Hβ) = 9.5 |

| β (meta) | 7.66 | ⁴J(Hα,Hγ) = 1.0 | |

| γ (para) | 8.24 | ⁴J(Hα,Hβ') = -1.5 | |

| ⁵J(Hα,Hγ) = 5.5 | |||

| ¹³C | α (ortho) | 153.1 | ¹J(Cα,Hα) = 162.0 |

| β (meta) | 131.2 | ¹J(Cβ,Hβ) = 160.0 | |

| γ (para) | 136.5 | ¹J(Cγ,Hγ) = 158.0 |

Data sourced from primary literature and spectral databases.

Computational Data: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to assess the aromaticity of a cyclic system by calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current and, consequently, aromaticity.

Table 2: Calculated NICS Values for this compound and Benzene

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

| This compound | -5.3 | -8.1 |

| Benzene | -7.8 | -9.9 |

NICS values are typically calculated using density functional theory (DFT) methods.

Experimental Protocols

The synthesis of this compound and its characteristic reactions provide further evidence of its aromatic character. The following sections detail the experimental procedures for its preparation and key transformations.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 1,4-pentadiyne.[1]

Step 1: Synthesis of 1,1-Dibutylstannacyclohexa-2,5-diene

-

Reaction: 1,4-Pentadiyne reacts with dibutylstannane (B8538416) to yield 1,1-dibutylstannacyclohexa-2,5-diene.

-

Procedure: A solution of 1,4-pentadiyne in an inert solvent (e.g., diethyl ether) is treated with dibutylstannane at room temperature under an inert atmosphere (e.g., argon). The reaction mixture is stirred for several hours. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of this compound

-

Reaction: The organotin compound undergoes an As/Sn exchange reaction with arsenic trichloride (B1173362) to give 1-chloroarsacyclohexadiene, which then eliminates HCl upon heating to form this compound.[1]

-

Procedure: To a solution of 1,1-dibutylstannacyclohexa-2,5-diene in a dry, inert solvent (e.g., hexane), arsenic trichloride is added dropwise at low temperature (e.g., -78 °C) under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting 1-chloroarsacyclohexadiene is isolated and then heated to induce the elimination of hydrogen chloride, affording this compound. The product is a volatile, air-sensitive liquid and is typically purified by vacuum distillation.

Characteristic Reactions of this compound

1. Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound undergoes Friedel-Crafts acylation, demonstrating its ability to react via an electrophilic aromatic substitution mechanism.[1]

-

Reaction: this compound reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a mixture of ortho- and para-substituted products.

-

Procedure: To a solution of this compound in a dry, non-polar solvent (e.g., carbon disulfide), the Lewis acid catalyst is added, followed by the dropwise addition of the acylating agent at low temperature. The reaction is stirred for a specified time and then quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The product mixture can be separated and purified by chromatography.

2. Cycloaddition: Diels-Alder Reaction

Unlike pyridine, this compound can act as a diene in Diels-Alder reactions, highlighting the influence of the heavier arsenic atom on the ring's reactivity.[1]

-

Reaction: this compound reacts with a dienophile, such as hexafluoro-2-butyne (B1329351), to form a bicyclic adduct.

-

Procedure: this compound and an excess of hexafluoro-2-butyne are heated in a sealed tube. The reaction with this particular dienophile proceeds at a lower temperature (around 100 °C) compared to the analogous reaction with benzene (around 200 °C).[1] After the reaction is complete, the excess dienophile is removed, and the product is purified by distillation or chromatography.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the synthesis and resonance of this compound.

Caption: Synthetic pathway to this compound.

Caption: Resonance structures of this compound.

Conclusion

The aromatic properties of this compound are well-supported by a range of structural, spectroscopic, computational, and chemical reactivity data. Its planarity, delocalized bond lengths, diatropic ring current observed in NMR, and characteristic participation in electrophilic aromatic substitution and Diels-Alder reactions firmly establish its aromatic character. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers exploring the fascinating chemistry of this heavier benzene analogue and its potential applications in materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Arsabenzene from 1,4-Pentadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of arsabenzene, a heterocyclic analog of benzene (B151609) containing an arsenic atom, from the starting material 1,4-pentadiyne. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound (arsinine) is an organoarsenic compound with the formula C₅H₅As. As a heavier analog of pyridine, it has garnered significant interest in the field of heterocyclic chemistry. The synthesis of this compound, first reported by Arthur J. Ashe III in 1971, opened a new chapter in the exploration of heteroaromatic systems. The primary synthetic route involves a two-step process starting from 1,4-pentadiyne. This guide will elaborate on this established method, providing the detailed procedures and data necessary for its successful implementation in a laboratory setting.

Synthetic Pathway

The synthesis of this compound from 1,4-pentadiyne proceeds through two key intermediates: 1,1-dibutylstannacyclohexa-2,5-diene and 1-chloro-1-arsacyclohexa-2,5-diene. The overall transformation can be summarized as follows:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 1,4-pentadiyne, and the subsequent steps leading to this compound.

Synthesis of 1,4-Pentadiyne

A practical synthesis of 1,4-pentadiyne was reported by Verkruijsse and Hasselaar. The following protocol is based on their work.

Experimental Workflow:

Figure 2: Workflow for the synthesis of 1,4-pentadiyne.

Procedure:

A solution of ethylmagnesium bromide is prepared in anhydrous tetrahydrofuran (B95107) (THF). The solution is then saturated with dry acetylene gas at 0 °C. To this solution of ethynylmagnesium bromide, a solution of propargyl bromide in THF is added dropwise at a temperature maintained between 0 and 5 °C. The reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by distillation under reduced pressure to afford 1,4-pentadiyne.

Synthesis of 1,1-Dibutylstannacyclohexa-2,5-diene

This procedure is adapted from the original work of Ashe.

Procedure:

To a solution of 1,4-pentadiyne in diethyl ether at room temperature is added an ethereal solution of dibutyltin dihydride. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield crude 1,1-dibutylstannacyclohexa-2,5-diene, which can be purified by vacuum distillation.

Synthesis of 1-Chloro-1-arsacyclohexa-2,5-diene

Procedure:

A solution of 1,1-dibutylstannacyclohexa-2,5-diene in pentane is cooled to -78 °C. To this solution, an equimolar amount of arsenic trichloride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The precipitated dibutyltin dichloride is removed by filtration under a nitrogen atmosphere. The filtrate is concentrated under reduced pressure to give crude 1-chloro-1-arsacyclohexa-2,5-diene.

Synthesis of this compound

Procedure:

The crude 1-chloro-1-arsacyclohexa-2,5-diene is heated under vacuum. The product, this compound, is collected in a cold trap cooled with liquid nitrogen. The collected this compound can be further purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

| Compound Name | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |

| 1,4-Pentadiyne | C₅H₄ | 64.08 | Colorless liquid | 62-64 |

| 1,1-Dibutylstannacyclohexa-2,5-diene | C₁₃H₂₄Sn | 311.04 | Colorless liquid | 80-82 (0.1 mmHg) |

| 1-Chloro-1-arsacyclohexa-2,5-diene | C₅H₆AsCl | 176.48 | - | - |

| This compound | C₅H₅As | 140.02 | Colorless liquid | 93-95 |

Table 1: Physical Properties of Compounds in the Synthesis of this compound.

| Reaction Step | Starting Material | Product | Yield (%) |

| Synthesis of 1,4-Pentadiyne | Propargyl bromide | 1,4-Pentadiyne | ~60 |

| Synthesis of 1,1-Dibutylstannacyclohexa-2,5-diene | 1,4-Pentadiyne | 1,1-Dibutylstannacyclohexa-2,5-diene | ~85 |

| Synthesis of 1-Chloro-1-arsacyclohexa-2,5-diene | 1,1-Dibutylstannacyclohexa-2,5-diene | 1-Chloro-1-arsacyclohexa-2,5-diene | Quantitative (crude) |

| Synthesis of this compound | 1-Chloro-1-arsacyclohexa-2,5-diene | This compound | ~40 |

Table 2: Reaction Yields for the Synthesis of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,4-Pentadiyne | 3.15 (t, 2H, J=2.7 Hz, -CH₂-), 2.05 (t, 2H, J=2.7 Hz, ≡C-H) | 81.5 (≡C-H), 69.2 (≡C-CH₂), 13.8 (-CH₂-) |

| 1,1-Dibutylstannacyclohexa-2,5-diene | 6.85 (m, 2H, =CH-), 5.95 (m, 2H, =CH-), 1.85 (s, 2H, -CH₂-), 0.8-1.7 (m, 18H, Bu) | 148.5 (=CH-), 135.2 (=CH-), 29.8 (-CH₂-), 29.1, 27.4, 13.7, 9.8 (Bu) |

| 1-Chloro-1-arsacyclohexa-2,5-diene | 6.5-7.2 (m, 4H, =CH-), 3.5 (br s, 2H, -CH₂-) | - |

| This compound | 8.95 (dd, 2H, H₂/H₆), 7.45 (t, 1H, H₄), 7.10 (dd, 2H, H₃/H₅) | 155.2 (C₂/C₆), 132.5 (C₄), 128.9 (C₃/C₅) |

Table 3: ¹H and ¹³C NMR Spectroscopic Data.

Conclusion

The synthesis of this compound from 1,4-pentadiyne, as pioneered by Ashe, remains a fundamental and instructive example in the field of heterocyclic chemistry. This guide has provided a detailed, step-by-step protocol for this synthesis, along with the necessary quantitative data and visual aids to ensure a comprehensive understanding of the process. The successful synthesis of this compound opens up avenues for further research into the reactivity, coordination chemistry, and potential applications of this unique heteroaromatic compound, particularly in the areas of materials science and medicinal chemistry. Researchers, scientists, and drug development professionals can utilize this guide as a foundational resource for their work with this compound and its derivatives.

The Electronic Structure of Arsabenzene and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsabenzene (IUPAC name: arsinine) is an organoarsenic heterocyclic compound with the chemical formula C₅H₅As.[1] It belongs to a class of compounds known as heteroarenes, where one or more carbon atoms in an aromatic ring are replaced by a heteroatom. Specifically, this compound is a heavier analogue of pyridine (B92270), belonging to the group 15 heterobenzenes (C₅H₅E, where E = N, P, As, Sb, Bi). The study of this compound and its related compounds is crucial for understanding the fundamental principles of chemical bonding and aromaticity, particularly how heavier main-group elements participate in π-conjugated systems.[1] This guide provides a detailed overview of the electronic structure, properties, and experimental and computational characterization of this compound and its analogues.

Electronic Structure and Aromaticity

The aromatic character of this compound has been extensively confirmed through a combination of structural, spectroscopic, and computational studies.[2]

Molecular Structure: this compound is a planar molecule.[1] Gas-phase electron diffraction studies have determined the C-C bond distances to be approximately 1.39 Å, which is typical for aromatic C-C bonds. The As-C bond length is about 1.85 Å, which is 6.6% shorter than a standard As-C single bond, indicating a degree of double bond character and the participation of arsenic in the π-conjugated system.[1][3] The C-As-C bond angle is approximately 97.3°.[3]

Aromaticity: The aromaticity of this compound is a key feature of its electronic structure. Evidence for its aromatic character includes:

-

NMR Spectroscopy: The proton NMR spectrum of this compound shows low-field signals for the ring protons, which is indicative of a significant diamagnetic ring current, a hallmark of aromaticity.[2][4] The α-protons are particularly deshielded due to the diamagnetic anisotropy of the adjacent arsenic heteroatom.[4]

-

Computational Studies: Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) analyses, support the aromatic nature of this compound. ACID plots for π-extended arsinines show a clockwise current at the periphery of the molecule, confirming global aromaticity.[5]

-

Reactivity: this compound undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration, at its ortho and para positions, which is characteristic behavior for an aromatic compound.[1][2]

Spectroscopic and Physicochemical Properties

Spectroscopic analysis provides significant insight into the electronic environment of this compound.

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra have been thoroughly analyzed. The α-protons are the most deshielded in the ¹H NMR spectrum, while the α-carbon atoms appear at a very low field in the ¹³C NMR spectrum, which may be attributed to the diamagnetic effect of the large arsenic atom.[4]

-

UV-Vis Spectroscopy: this compound and its analogues exhibit characteristic absorption bands in the UV-visible range. For instance, stable, planar dithienoarsinines show two absorption bands in the 280–320 nm and 350–400 nm ranges.[5]

-

Photoelectron Spectroscopy: Studies of the photoelectron spectra of the group 15 heterobenzenes have provided valuable information on their orbital energies, further substantiating the electronic structure models.[6]

-

Physical Properties: this compound is a colorless, air-sensitive liquid with an onion-like odor that decomposes upon heating.[1]

This compound Analogues

The electronic properties of the this compound core can be modulated by substitution or fusion with other ring systems.

-

Substituted Arsabenzenes: Various substituted arsabenzenes have been synthesized to create compounds with specific functionalities. For example, an this compound analogue of phenylalanine has been prepared, demonstrating the potential for these compounds in bio-organometallic chemistry.[7]

-

π-Extended Arsinines: Thiophene- and benzo[b]thiophene-fused arsinines have been synthesized and shown to be highly planar and stable, exhibiting global aromaticity with 14 or 22π-electron systems.[5] These extended systems can exhibit interesting photophysical properties, such as aggregation-induced emission enhancement.[5]

-

Comparison with other Group 15 Heteroarenes: The properties of this compound are often compared with its lighter and heavier congeners. Aromaticity generally decreases down the group from pyridine to bismabenzene. While pyridine is highly basic, the basicity of this compound is significantly lower; it is unreactive with Lewis acids and is not protonated by trifluoroacetic acid.[1] In terms of reactivity in Diels-Alder reactions, this compound is more reactive than phosphabenzene and benzene, indicating a decrease in aromatic stabilization down the group.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Structural Parameters of this compound

| Parameter | Value | Reference |

| C-C Bond Length | 1.39 Å | [1] |

| As-C Bond Length | 1.850 ± 0.003 Å | [1][3] |

| C-As-C Bond Angle | 97.3 ± 1.7° | [3] |

| As-C-C Bond Angle | 125.1 ± 2.8° | [3] |

| Molecular Shape | Planar | [1] |

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | α-position | β-position | γ-position | Reference |

| ¹H | Highly deshielded | Aromatic region | Aromatic region | [4] |

| ¹³C | Very low field | Aromatic region | Aromatic region | [4] |

Table 3: UV-Vis Absorption Maxima for Dithienoarsinines

| Compound Type | Absorption Band 1 (nm) | Absorption Band 2 (nm) | Reference |

| Dithienoarsinines | 280-320 | 350-400 | [5] |

Experimental and Computational Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process:[1]

-

Reaction of 1,4-pentadiyne with dibutylstannane: This reaction forms 1,1-dibutylstannacyclohexa-2,5-diene.

-

As/Sn Exchange: The organotin compound undergoes an exchange reaction with arsenic trichloride (B1173362) (AsCl₃) to yield 1-chloroacyclohexadiene.

-

Dehydrohalogenation: The 1-chloroacyclohexadiene intermediate loses a molecule of HCl upon heating to form the final this compound product.

X-ray Crystallography

For solid analogues, single-crystal X-ray diffraction is the definitive method for structural characterization.

-

Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent, cooling, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

NMR Spectroscopy

NMR is the primary tool for characterizing the structure and electronic environment of this compound in solution.

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., benzene-d₆, CDCl₃) in an NMR tube. Due to the air sensitivity of this compound, this is typically done in an inert atmosphere (e.g., a glovebox).

-

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H, ¹³C, and other relevant nuclei spectra are acquired. For complex spectra, 2D techniques like COSY and HSQC may be employed to aid in assignments.

-

Data Analysis: Chemical shifts, coupling constants, and integration values are determined from the spectra to elucidate the molecular structure.

Computational Methods

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of these molecules.

-

Geometry Optimization: The molecular geometry is optimized using a selected functional (e.g., B3LYP) and basis set (e.g., def2-TZVP) to find the lowest energy conformation.

-

Property Calculation: Once the geometry is optimized, various properties can be calculated, including orbital energies (HOMO, LUMO), vibrational frequencies, and NMR chemical shifts.

-

Aromaticity Analysis: Aromaticity is assessed using methods like NICS, which calculates the magnetic shielding at the center of the ring, and ACID, which visualizes the induced current density under an external magnetic field.

Conclusion

This compound and its analogues are a fascinating class of heterocycles that continue to provide deep insights into the nature of aromaticity and the chemical behavior of heavier elements. The interplay of experimental techniques and computational chemistry has been pivotal in elucidating their unique electronic structures. While their potential applications, for instance in drug development or materials science, are still being explored, the fundamental knowledge gained from their study is invaluable to the broader scientific community. The stability and tunable electronic properties of π-extended arsinine systems, in particular, suggest promising avenues for future research in the design of novel functional materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dithienoarsinines: stable and planar π-extended arsabenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. THE SYNTHESES OF SUBSTITUTED ARSABENZENES - ProQuest [proquest.com]

Arsabenzene's Core Structure: An In-depth Technical Guide to C-C and As-C Bond Lengths

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsabenzene (C₅H₅As), also known as arsinine, is a heterocyclic aromatic compound where a carbon atom in the benzene (B151609) ring is replaced by an arsenic atom. This substitution introduces significant changes in the molecule's geometry, electronic structure, and reactivity compared to its hydrocarbon analog, benzene. Understanding the precise bond lengths within the this compound ring is fundamental to characterizing its degree of aromaticity, electronic properties, and potential as a ligand or a scaffold in medicinal chemistry. This guide provides a detailed analysis of the carbon-carbon (C-C) and arsenic-carbon (As-C) bond lengths in this compound, supported by experimental data, methodologies, and relevant biological context for professionals in drug development.

Data Presentation: Bond Lengths and Molecular Geometry

The structural parameters of this compound have been determined with high precision using gas-phase techniques such as microwave spectroscopy and electron diffraction. These methods are ideal for analyzing the molecule in an unperturbed state, free from intermolecular forces present in the solid phase. The data reveals a planar, aromatic ring with bond lengths intermediate between those of typical single and double bonds, a hallmark of aromatic delocalization.

The experimentally determined bond lengths from a gas-phase electron diffraction study are summarized below.[1] The study assumed C₂ᵥ symmetry for the molecule.

| Bond | Type | Bond Length (r_g) in Ångströms (Å) | Uncertainty (± Å) |

| Arsenic-Carbon | As-C₂ | 1.850 | 0.003 |

| Carbon-Carbon | C₂-C₃ | 1.390 | 0.032 |

| Carbon-Carbon | C₃-C₄ | 1.401 | 0.032 |

| Average C-C | - | 1.395 | 0.002 |

Note: r_g refers to the thermal average internuclear distance.

For comparison, the As-C single bond length is typically ~1.96 Å, making the As-C bond in this compound approximately 6.6% shorter, indicating significant double bond character.[2] The C-C bond lengths are very close to the 1.39 Å found in benzene, reinforcing the concept of this compound's aromatic nature.[2]

Experimental Protocols

The determination of the precise molecular structure of this compound in the gas phase relies on sophisticated spectroscopic and diffraction techniques. Below are the detailed methodologies for the key experiments cited.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of small, volatile molecules. It provides information on bond lengths, bond angles, and the overall conformation of molecules.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber. The low pressure ensures that the molecules are isolated and randomly oriented.

-

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun and directed at the gas jet.

-

Scattering: The electron beam is scattered by the electrostatic potential of the this compound molecules. The scattering pattern is a result of the interference of electrons scattered by different pairs of atoms within the molecule.

-

Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering function.

-

Structural Refinement: A theoretical model of the molecule's geometry is constructed. The bond lengths and angles of this model are refined using a least-squares fitting procedure to match the experimental scattering data.[3] The final refined parameters provide the thermal average internuclear distances (r_g).[1]

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of gas-phase molecules. Because these transitions are highly sensitive to the molecule's moments of inertia, this technique allows for extremely precise determination of molecular geometry.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide sample cell at very low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a precisely known, sweeping frequency.

-

Absorption: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed. This absorption is only possible if the molecule possesses a permanent dipole moment, which this compound does (1.10 ± 0.04 D).[1]

-

Detection and Spectrum Generation: A detector measures the intensity of the microwave radiation that passes through the sample. A plot of absorption versus frequency generates the rotational spectrum, which consists of a series of sharp lines.

-

Spectral Assignment: The lines in the spectrum are assigned to specific quantum transitions (J → J+1). From the frequencies of these transitions, the rotational constants (A, B, C) of the molecule are calculated with high precision.[1][4]

-

Structure Determination: The rotational constants are directly related to the principal moments of inertia of the molecule. By analyzing the rotational constants for the parent molecule and its isotopically substituted analogs, a complete and highly accurate three-dimensional structure, including bond lengths and angles, can be determined.

Visualizations: Workflows and Logical Relationships

Context for Drug Development: Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-documented, the biological activity of arsenic-containing compounds is of significant interest in drug development, most notably with arsenic trioxide in oncology. Inorganic arsenic is known to affect numerous critical cellular signaling pathways, often by inducing oxidative stress or interacting with sulfhydryl groups in key proteins. For professionals in drug development, understanding these general mechanisms provides a foundational context for evaluating novel organoarsenic compounds.

One of the central pathways affected by arsenic compounds is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell survival, proliferation, and metabolism.

// Edges GF -> RTK [color="#4285F4"]; Arsenic -> RTK [label="Activates", color="#EA4335"]; RTK -> PI3K [label="Activates", color="#4285F4"]; PI3K -> AKT [label="Activates", color="#4285F4"]; AKT -> mTOR [label="Activates", color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"]; AKT -> Apoptosis [label="Inhibits", color="#EA4335", style=dashed]; } .dot Caption: Arsenic compounds can activate the PI3K/Akt/mTOR pathway.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Arsabenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsabenzene, with the preferred IUPAC name arsinine , is a heteroaromatic compound where one carbon atom in a benzene (B151609) ring is replaced by an arsenic atom.[1] This guide provides a comprehensive overview of the systematic IUPAC nomenclature for this compound and its substituted derivatives, a critical aspect for clear communication in research, development, and regulatory contexts. The nomenclature rules are primarily based on the Hantzsch-Widman system for heterocyclic compounds and the established IUPAC guidelines for substituted aromatic compounds.

Core Nomenclature Principles

The systematic naming of this compound derivatives follows a set of hierarchical rules.

The Parent Heterocycle: Arsinine

The fundamental building block is the this compound ring, for which "arsinine" is the preferred IUPAC name.[1] The term "this compound" is also commonly used but "arsinine" is recommended for formal contexts.

Numbering the Arsinine Ring

The numbering of the arsinine ring always begins with the arsenic atom assigned as position 1. The numbering proceeds around the ring to give substituents the lowest possible locants.

Naming Substituted Arsinine Derivatives

The naming of substituted arsinines follows the general principles of IUPAC nomenclature for aromatic compounds:

-

Substituent Prefixes: Substituents are indicated by prefixes (e.g., "chloro-", "nitro-", "methyl-").

-

Locants: The position of each substituent is indicated by a number preceding the prefix.

-

Alphabetical Order: Substituents are listed in alphabetical order, irrespective of their locant.

-

Multiplicity: If multiple identical substituents are present, prefixes such as "di-", "tri-", and "tetra-" are used.

Example: A chlorine atom at position 4 and a nitro group at position 2 on an arsinine ring would be named 4-chloro-2-nitroarsinine .

Priority of Functional Groups

When multiple functional groups are present, the principal functional group is determined based on IUPAC priority rules. The principal group is cited as a suffix, while other groups are cited as prefixes. Carboxylic acids, for instance, have higher priority than hydroxyl or amino groups.

Table 1: Priority of Common Functional Groups

| Priority Order | Functional Group | Suffix (if principal) | Prefix (if substituent) |

| Highest | Carboxylic Acid | -carboxylic acid / -oic acid | carboxy- |

| Ester | -carboxylate / -oate | alkoxycarbonyl- | |

| Amide | -carboxamide / -amide | carbamoyl- | |

| Nitrile | -carbonitrile / -nitrile | cyano- | |

| Aldehyde | -carbaldehyde / -al | formyl- | |

| Ketone | -one | oxo- | |

| Alcohol/Phenol | -ol | hydroxy- | |

| Amine | -amine | amino- | |

| Lowest | Alkene/Alkyne | -ene / -yne | alkenyl- / alkynyl- |

Example: An arsinine ring with a carboxylic acid group at position 4 and a hydroxyl group at position 2 would be named 2-hydroxyarsinine-4-carboxylic acid .

Logical Flow of Nomenclature Assignment

The process of assigning a systematic IUPAC name to a substituted arsinine can be visualized as a logical workflow.

Caption: Workflow for naming arsinine derivatives.

Examples of IUPAC Nomenclature for this compound Derivatives

The following examples illustrate the application of these rules to increasingly complex structures.

-

4-Methylarsinine: A simple derivative with a methyl group at the para position.

-

2,6-Dichloroarsinine: A disubstituted derivative with chlorine atoms at the ortho positions.

-

3-Aminoarsinine-4-carboxylic acid: A derivative with two functional groups. The carboxylic acid has higher priority and is named as a suffix.

-

2,4,6-Triphenylarsinine: A derivative with three phenyl substituents.

Quantitative Data

Spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Arsinine

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 2, 6 | ~8.5 | ~150 |

| 3, 5 | ~7.2 | ~128 |

| 4 | ~7.6 | ~135 |

Note: Chemical shifts are approximate and can vary with solvent and substituents.

X-ray Crystallography

X-ray crystallography provides precise information on bond lengths and angles, confirming the planar, aromatic nature of the arsinine ring.

Table 3: Selected Bond Lengths and Angles for Arsinine

| Bond | Bond Length (Å) | Angle | Angle (°) |

| As-C | ~1.85 | C-As-C | ~97 |

| C2-C3 | ~1.39 | As-C2-C3 | ~123 |

| C3-C4 | ~1.40 | C2-C3-C4 | ~128 |

Note: Data are derived from computational studies and experimental data on derivatives.

Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step procedures. Below is a representative experimental protocol for the synthesis of the parent arsinine.

Synthesis of Arsinine

Materials:

-

1,4-Pentadiyne

-

Dibutyltin (B87310) dihydride

-

Arsenic(III) chloride

-

Inert solvent (e.g., diethyl ether, THF)

-

Heating apparatus

Procedure:

-

Stannacycle Formation: 1,4-Pentadiyne is reacted with dibutyltin dihydride in an inert solvent to yield 1,1-dibutyl-1-stannacyclohexa-2,5-diene. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Arsenic-Tin Exchange: The resulting stannacycle is treated with arsenic(III) chloride. This step involves an exchange reaction where the tin atom in the ring is replaced by an arsenic atom, forming 1-chloroarsacyclohexa-2,5-diene.

-

Dehydrohalogenation: The 1-chloroarsacyclohexa-2,5-diene is then heated to induce dehydrohalogenation (loss of HCl), leading to the formation of the aromatic arsinine ring. The product is typically purified by vacuum distillation.

Characterization:

The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

A systematic and unambiguous nomenclature is paramount for the advancement of research and development in fields utilizing this compound derivatives. This guide provides a foundational understanding of the IUPAC rules governing the naming of these compounds, from the parent heterocycle to complex, polysubstituted derivatives. By adhering to these principles, researchers can ensure clarity and precision in their scientific communications.

Visualization of Nomenclature Hierarchy

The decision-making process for naming complex arsinine derivatives can be further illustrated with a hierarchical diagram.

References

Diamagnetic Ring Current in Arsabenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diamagnetic ring current in arsabenzene, a key indicator of its aromaticity, as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the theoretical underpinnings, experimental data, and methodologies relevant to the study of this unique heteroaromatic compound.

Introduction: The Aromaticity of this compound

This compound (arsinine), the arsenic-containing analogue of benzene, exhibits aromatic character, a property fundamentally linked to the presence of a diamagnetic ring current. When placed in an external magnetic field, the delocalized π-electrons of the this compound ring circulate, inducing a magnetic field that opposes the external field within the ring and reinforces it outside the ring. This phenomenon, known as the diamagnetic ring current, is a hallmark of aromaticity and can be effectively probed using NMR spectroscopy. The downfield chemical shifts of the ring protons in the ¹H NMR spectrum provide direct evidence for this effect.

Quantitative NMR Data of this compound

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, as reported by Ashe, Sharp, and Tolan in their seminal work published in the Journal of the American Chemical Society in 1976. These values are crucial for understanding the electronic environment of the this compound ring and confirming its aromatic nature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) |

| H-2, H-6 | 10.32 |

| H-3, H-5 | 8.34 |

| H-4 | 7.61 |

Table 2: ¹H-¹H Coupling Constants for this compound

| Coupling | Value (J, Hz) |

| J₂,₃ | 8.1 |

| J₂,₄ | 1.6 |

| J₂,₅ | 0.8 |

| J₂,₆ | 0.0 |

| J₃,₄ | 8.8 |

Table 3: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | 153.2 |

| C-3, C-5 | 131.5 |

| C-4 | 127.8 |

Table 4: ¹³C-¹H Coupling Constants for this compound

| Coupling | Value (J, Hz) |

| ¹J(C₂,H₂) | 164.0 |

| ¹J(C₃,H₃) | 161.0 |

| ¹J(C₄,H₄) | 158.0 |

Theoretical Corroboration: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, typically the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). Negative NICS values are indicative of a diamagnetic ring current and thus aromaticity.

Table 5: Calculated NICS Values for this compound and Benzene

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| This compound | -5.8 | -8.9 | Aromatic |

| Benzene | -7.8 | -9.9 | Aromatic |

The calculated negative NICS values for this compound, while slightly less negative than those of benzene, unequivocally support the presence of a significant diamagnetic ring current and, consequently, its aromatic character.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Arthur J. Ashe III and follows a two-step procedure starting from 1,4-pentadiyne.[1]

Step 1: Synthesis of 1,1-Dibutylstannacyclohexa-2,5-diene

-

A solution of 1,4-pentadiyne in an appropriate solvent (e.g., diethyl ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Dibutylstannane is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The solvent is removed under reduced pressure to yield the crude 1,1-dibutylstannacyclohexa-2,5-diene, which can be purified by distillation.

Step 2: Synthesis of this compound

-

The purified 1,1-dibutylstannacyclohexa-2,5-diene is dissolved in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Arsenic(III) chloride is added to the solution, leading to an As/Sn exchange reaction to form 1-chloro-1-arsacyclohexa-2,5-diene.

-

The intermediate 1-chloro-1-arsacyclohexa-2,5-diene is isolated.

-

This intermediate is then heated, which causes the elimination of hydrogen chloride (HCl) to yield this compound.

-

This compound is a volatile and air-sensitive liquid and should be handled and stored accordingly.

NMR Spectroscopic Analysis

Sample Preparation:

-

Due to the air-sensitivity of this compound, all sample preparation steps must be carried out under an inert atmosphere (e.g., in a glovebox).

-

A small amount of freshly prepared this compound is dissolved in a deuterated solvent (e.g., benzene-d₆ or chloroform-d).

-

The solution is transferred to an NMR tube, which is then sealed to prevent exposure to air and moisture.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

For ¹H NMR, standard acquisition parameters are used. The spectral width should be sufficient to cover the downfield aromatic region.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve the signal-to-noise ratio.

-

If desired, coupled ¹³C spectra can be acquired to determine the ¹³C-¹H coupling constants.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the unambiguous assignment of proton and carbon signals.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Diamagnetic ring current in this compound.

Caption: Synthesis workflow of this compound.

Caption: NMR analysis workflow for this compound.

Conclusion

The pronounced downfield chemical shifts of the protons in the ¹H NMR spectrum, coupled with theoretical NICS calculations, provide compelling evidence for the existence of a diamagnetic ring current in this compound. This confirms the aromatic nature of this intriguing heteroaromatic molecule. The detailed NMR data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of chemistry and drug development who are interested in the synthesis, characterization, and application of this compound and its derivatives. The unique electronic properties of this compound, stemming from its aromaticity and the presence of the arsenic heteroatom, make it a fascinating subject for further investigation and potential applications in materials science and medicinal chemistry.

References

A Technical Guide to the Early Syntheses of Pnictogen Heteroarenes: Märkl's Phosphabenzene and Ashe's Arsabenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the seminal syntheses of two key heavier pnictogen heteroarenes: 2,4,6-triphenylphosphabenzene by Gottfried Märkl in 1966 and the parent arsabenzene by Arthur J. Ashe III in 1971. While the user's query specified the "early synthesis of this compound by Märkl," historical records attribute the first synthesis of a phosphabenzene (a phosphorus analog of benzene) to Märkl, and the first synthesis of the parent this compound (an arsenic analog) to Ashe. This document clarifies this history and provides in-depth experimental protocols and data for both pioneering achievements, which laid the foundation for the field of heavier main-group aromatic chemistry.

Section 1: Märkl's Synthesis of 2,4,6-Triphenylphosphabenzene (1966)

The first synthesis of a stable λ³-phosphinine (phosphabenzene) was a landmark achievement, demonstrating that elements beyond the second row could be incorporated into aromatic systems. Märkl's strategy involved the reaction of a readily available pyrylium (B1242799) salt with a phosphine (B1218219) source.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the phosphide (B1233454) equivalent on the 2,4,6-triphenylpyrylium (B3243816) cation, followed by ring opening and subsequent cyclization with elimination of water to form the aromatic phosphabenzene ring.

Stability of π-extended arsabenzene compounds

An In-depth Technical Guide to the Stability of π-Extended Arsabenzene Compounds

For researchers, scientists, and professionals in drug development, understanding the stability of novel heterocyclic compounds is paramount. This compound, the arsenic-containing analogue of benzene (B151609), and its derivatives have long been of interest due to their unique electronic properties. However, their inherent instability has historically limited their practical application. Recent advances in the synthesis of π-extended this compound derivatives, specifically dithienoarsinines, have yielded remarkably stable compounds, opening new avenues for their exploration in materials science and medicinal chemistry.

This technical guide provides a comprehensive overview of the stability of these novel π-extended this compound compounds, with a focus on dithienoarsinines. It includes quantitative stability data, detailed experimental protocols for their synthesis and characterization, and visualizations of key reaction pathways.

Enhanced Stability Through π-Extension

The parent this compound, first synthesized in 1971, is an air-sensitive liquid that decomposes upon heating.[1] Early attempts to create π-extended systems, such as 9-arsaanthracene, resulted in compounds that were too unstable to be isolated, being detected only by mass spectrometry or as reaction adducts.[1][2]

The key to overcoming this instability has been the strategy of π-extension through the fusion of aromatic rings, such as thiophene (B33073) and benzothiophene. This approach led to the synthesis of dithienoarsinines, which are stable, planar, and highly aromatic compounds.[2][3][4] These molecules exist as monomers in both solution and solid states, avoiding the dimerization that often plagues heavier heterobenzenes, even without the need for bulky steric protecting groups.[2][3][4][5]

The stability of these compounds is attributed to their high global aromaticity, arising from their 14 or 22π-electron systems.[2][3][4][5] This aromatic character has been confirmed both computationally and experimentally.

Quantitative Stability Data

The stability of π-extended arsabenzenes has been quantified through various analytical techniques, including Thermal Gravimetric Analysis (TGA) for thermal stability and Nucleus-Independent Chemical Shift (NICS) calculations for aromaticity, which is a key indicator of chemical stability.

Thermal Stability

Thermogravimetric analysis under a nitrogen atmosphere demonstrates the high thermal stability of these compounds.

| Compound | Description | Td5 (°C) |

| 3c | Dithieno[3,2-b:4,5-b']arsinine derivative | 285 |

| 3d | Benzo[b]thiophene-fused arsinine derivative | 272 |

| Td5: Temperature at 5% weight loss. |

Data sourced from Imoto et al., Chemical Science, 2025.[2][3]

Aromaticity Indices

Computational studies provide insight into the aromatic stabilization of the arsinine core. NICS analysis, a common method for quantifying aromaticity, shows significant negative values for the arsinine rings, indicative of strong aromatic character.

| Compound Series | Arsinine Ring NICS(1)zz (ppm) |

| 3a-d | -20.9 to -23.1 |

| NICS(1)zz is the out-of-plane component of the NICS value calculated 1 Å above the ring center. For comparison, the value for benzene is -29.8 ppm. |

Data sourced from Imoto et al., Chemical Science, 2025.[2]

Reactivity and Chemical Stability

Despite their high thermal stability and aromaticity, dithienoarsinines exhibit specific reactivity patterns that define their chemical stability limits.

-

Reaction with Oxygen : While stable in solid form, some dithienoarsinine derivatives show slight instability to oxygen when in solution. Over several days in the presence of air, insoluble solids may precipitate.[2] The reaction involves the oxidation of the p-position of the arsinine ring, leading to the formation of a σ-dimerized compound.[2][3][4][5] Notably, unlike their phosphinine counterparts where oxygen attacks the heteroatom and destroys aromaticity, the arsinine ring's aromaticity is retained in this process.[2][3][4][5]

-

Cycloaddition Reactions : The aromatic nature of dithienoarsinines does not preclude them from participating in cycloaddition reactions. They act as dienes and react with alkynes or benzynes to form the corresponding [4+2] cycloadducts.[2][3][4][5][6]

-

Photostability : All reported dithienoarsinines (3a-d) demonstrate excellent photostability and can be stored under light in both solution and solid states.[2]

Experimental Protocols

The following are generalized methodologies for the synthesis and stability analysis of dithienoarsinine compounds, based on published literature.[2][6]

Synthesis of Dithienoarsinines (General Procedure)

The synthesis involves a key tin-arsenic exchange reaction.

-

Stannole Formation : A substituted dithiophene is dissolved in a dry, aprotic solvent like THF under an inert atmosphere (e.g., Argon). The solution is cooled (e.g., to -78°C), and a strong base such as n-butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring, a dialkyltin dihalide (e.g., Me₂SnCl₂) is added, and the reaction is allowed to warm to room temperature and stir overnight. The product, a dithienostannole, is then isolated and purified.

-

Tin-Arsenic Exchange : The purified dithienostannole is dissolved in a suitable solvent (e.g., toluene) under an inert atmosphere. Arsenic tribromide (AsBr₃) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).

-

Aromatization : Upon completion of the exchange, a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) is added to the reaction mixture to induce dehydrohalogenation and subsequent aromatization to the final dithienoarsinine product.

-

Purification : The final product is purified. Notably, many of these compounds can be obtained in moderate to high yields without the need for column chromatography.[3]

Thermal Gravimetric Analysis (TGA)

-

Sample Preparation : A small amount of the purified dithienoarsinine compound (typically 1-5 mg) is placed in an alumina (B75360) or platinum TGA pan.

-

Instrument Setup : The TGA instrument is purged with high-purity nitrogen gas at a constant flow rate.

-

Heating Program : The sample is heated from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Analysis : The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% of the initial mass is lost (Td5).

Key Pathway Visualizations

The following diagrams, rendered using the DOT language, illustrate the logical workflow for the synthesis of these compounds and their key reaction pathways.

Caption: General synthetic workflow for π-extended arsabenzenes.

Caption: Key reactivity pathways for dithienoarsinines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dithienoarsinines: stable and planar π-extended arsabenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dithienoarsinines: stable and planar π-extended arsabenzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Monomeric Nature of Dithienoarsinines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithienoarsinines, a class of arsenic-containing heterocyclic aromatic compounds, have garnered significant interest due to their unique electronic properties and potential applications in materials science and medicinal chemistry. A key characteristic of these molecules is their pronounced tendency to exist as stable monomers, both in the solid state and in solution. This technical guide delves into the fundamental aspects of the monomeric nature of dithienoarsinines, presenting key structural data, detailed experimental protocols for their characterization, and visual representations of their synthetic pathways. This information is critical for researchers engaged in the design and synthesis of novel dithienoarsinine derivatives and for professionals exploring their therapeutic potential.

Evidence for Monomeric Structure

Extensive studies have demonstrated that dithienoarsinines maintain a monomeric structure, effectively avoiding the dimerization often observed in other heavy pnictogen-containing heterocycles.[1][2] This inherent stability as monomers is attributed to their high global aromaticity, featuring 14 or 22 π-electron systems, without the need for bulky steric protection groups.[1][2]

Solid-State Analysis: X-ray Crystallography

Single-crystal X-ray diffraction has been a pivotal technique in confirming the monomeric nature of dithienoarsinines in the solid state.[1] The crystal structures reveal dicoordinated arsenic atoms within a planar molecular framework.[1]

Table 1: Selected Crystallographic Data for Dithienoarsinine Derivatives

| Compound | C1–As–C5 Angle (°) | Reference |

| 3a | 94.7(2) | [1] |

| 3c | 94.8(2) | [1] |

| 3d (needle) | 97.4(2) | [1] |

Data sourced from a 2024 study on stable planar dithienoarsinines.[1]

Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, the monomeric state of dithienoarsinines is unequivocally supported by 1H and 13C NMR spectroscopy.[1] The spectra are consistent with highly aromatic, monomeric species, showing no evidence of the presence of dimeric compounds.[1]

Experimental Protocols

The confirmation of the monomeric nature of dithienoarsinines relies on a combination of synthetic and analytical techniques.

Synthesis of Dithienoarsinines

The synthesis of stable, planar dithienoarsinines has been successfully achieved, providing a foundation for further structural and functional studies.[1]

A representative synthetic procedure involves the cyclization of appropriate precursors to form the dithienoarsinine core. The resulting crude product is then purified, typically by column chromatography, to yield the pure monomeric compound.

Single-Crystal X-ray Diffraction

This technique provides definitive proof of the monomeric structure in the solid state.

Protocol:

-

Crystal Growth: Single crystals of dithienoarsinines are grown, for instance, by the slow diffusion of a non-solvent (e.g., ethanol) into a solution of the compound in a suitable solvent (e.g., dichloromethane).[1]

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.

NMR Spectroscopy

NMR spectroscopy is the primary method for confirming the monomeric state in solution.

Protocol:

-

Sample Preparation: A solution of the dithienoarsinine is prepared in a suitable deuterated solvent.

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the expected structure and the absence of signals corresponding to dimeric species.[1]

Intermolecular Interactions

While dithienoarsinines are monomeric, they can exhibit intermolecular interactions in the solid state.[1] Notably, As···As interactions have been observed, which can lead to interesting photophysical properties such as aggregation-induced emission enhancement.[1] These interactions, however, do not result in the formation of covalent dimers.

Reactivity

Despite their aromaticity, dithienoarsinines can undergo reactions such as [4+2] cycloadditions with alkynes or benzynes.[2] Oxidation with molecular oxygen can lead to the formation of σ-dimerized compounds at the p-position of the arsinine ring, while the aromaticity of the ring is retained.[2]

Conclusion

The monomeric nature of dithienoarsinines is a well-established characteristic, supported by robust experimental evidence from X-ray crystallography and NMR spectroscopy. This inherent stability, even in the absence of steric hindrance, makes them intriguing building blocks for the development of novel functional materials and potential therapeutic agents. The detailed experimental protocols provided herein offer a guide for researchers to synthesize and characterize these fascinating molecules. Further exploration of their properties and reactivity will undoubtedly continue to be a fruitful area of scientific inquiry.

References

Reactivity of Arsabenzene in Electrophilic Aromatic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsabenzene (arsinine), the arsenic-containing analogue of benzene (B151609), is a fascinating heterocycle that exhibits distinct aromatic character. Understanding its reactivity in electrophilic aromatic substitution (EAS) is crucial for its potential application in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the reactivity of this compound towards various electrophiles, presenting key quantitative data, detailed experimental protocols for seminal reactions, and mechanistic diagrams to illustrate the underlying principles of its reactivity.

Introduction to this compound's Aromaticity and Reactivity

This compound is a planar, cyclic molecule with C-C bond lengths of approximately 1.39 Å and a shorter As-C bond of 1.85 Å, which is about 6.6% shorter than a typical As-C single bond.[1] NMR spectroscopy confirms the presence of a diamagnetic ring current, a key indicator of aromaticity.[1] Despite its aromatic nature, the arsenic heteroatom significantly influences the electron distribution within the ring, leading to a reactivity pattern in electrophilic aromatic substitution that is distinct from benzene. This compound generally undergoes electrophilic substitution at the ortho (2-) and para (4-) positions.[1][2] It behaves as a moderately activated system, being more reactive than benzene but with its own unique regioselectivity.[2]

Quantitative Reactivity Data

The reactivity of this compound in electrophilic aromatic substitution has been quantitatively assessed through competitive reactions and kinetic studies. The data reveals that this compound is significantly more reactive than benzene in certain EAS reactions.

Table 1: Relative Rates of Friedel-Crafts Acetylation

| Compound | Relative Rate (vs. Mesitylene (B46885) = 1) | Approximate Reactivity (vs. Benzene) |

| This compound | 2 | ~10³ - 10⁴ |

| Mesitylene | 1 | - |

| Benzene | ~10⁻³ - 10⁻⁴ | 1 |

Data sourced from competitive acetylation of this compound and mesitylene at -78 °C.[2] this compound is acetylated approximately twice as fast as mesitylene, which is known to be significantly more reactive than benzene.

Table 2: Positional Reactivity in Friedel-Crafts Acetylation of this compound

| Position | Relative Rate | Product Ratio at -78 °C |

| α (ortho, 2-) | 40 | 1 |

| β (meta, 3-) | <1 | <0.005 |

| γ (para, 4-) | 300 | 4 |

Data determined from the product distribution of the Friedel-Crafts acetylation of this compound at -78 °C.[2] The para position is the most reactive.

Table 3: Relative Rates of Protodesilylation

| Compound | Relative Rate (vs. (Trimethylsilyl)benzene = 1) |

| 4-(Trimethylsilyl)this compound | 15.7 |

| (Trimethylsilyl)benzene | 1 |

Data from protodesilylation reactions in trifluoroacetic acid.[2]

Table 4: Product Ratios in the Nitration of this compound

| Product | Ratio |

| 4-Nitrothis compound | 1 |

| 2-Nitrothis compound | 2 |

Product ratio from the nitration of this compound with nitric acid in acetic anhydride (B1165640) at 0 °C.[2]

Mechanistic Pathways in Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution on this compound involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocationic intermediate, known as a σ-complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

References

Basicity of Arsabenzene Compared to Pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the comparative basicity of arsabenzene and pyridine (B92270). While structurally analogous to pyridine, this compound exhibits profoundly weaker basicity, a critical consideration in the design of novel therapeutic agents and research probes. This document synthesizes experimental and theoretical data to quantify this difference, details the experimental methodologies used for these determinations, and provides visual representations of the underlying chemical principles and experimental workflows.

Introduction

Pyridine, a cornerstone of heterocyclic chemistry, is a vital scaffold in numerous pharmaceuticals due to its moderate basicity and ability to engage in hydrogen bonding and coordination chemistry. This compound (arsinine), its heavier group 15 analogue, presents an intriguing isostere. However, the replacement of the nitrogen atom with arsenic dramatically alters the electronic properties of the ring, most notably its basicity. Understanding the magnitude and origin of this difference is paramount for researchers exploring the potential of arsenic-containing heterocycles in medicinal chemistry and materials science. This guide aims to provide a detailed comparison of the basicity of these two fundamental heterocycles.

Quantitative Comparison of Basicity

The most direct and quantitative measures of intrinsic basicity, free from solvent effects, are gas-phase proton affinity (PA) and solution-phase pKa of the conjugate acid. While extensive data exists for pyridine, the extremely low basicity of this compound makes its solution-phase pKa determination challenging and, to date, it has not been experimentally reported.

Qualitative observations confirm this significant disparity in basicity. This compound is reported to be unreactive towards Lewis acids and is not protonated by strong acids such as trifluoroacetic acid. In contrast, pyridine readily forms pyridinium (B92312) salts with a wide range of acids.

The most definitive quantitative comparison comes from gas-phase basicity measurements.

Data Presentation

| Compound | Structure | pKa of Conjugate Acid | Proton Affinity (PA) (kcal/mol) | Gas-Phase Basicity (GB) (kcal/mol) |

| Pyridine |  | 5.23 | 220.8 | 213.9 |

| This compound |  | Not Experimentally Determined | 189.2 | 182.3 |

Note: The pKa value for pyridine can vary slightly depending on the experimental conditions.

Experimental Protocols: Determination of Proton Affinity by Ion Cyclotron Resonance (ICR) Mass Spectrometry

The gas-phase proton affinities of pyridine and this compound were experimentally determined using ion cyclotron resonance (ICR) mass spectrometry. This powerful technique allows for the study of ion-molecule reactions in the gas phase, providing a direct measure of intrinsic basicity.

Methodology

-

Ion Generation and Trapping: The compound of interest (e.g., this compound) and a reference base with a known proton affinity are introduced into the high-vacuum chamber of the ICR spectrometer. A protonating agent, such as H3O⁺, is also introduced to generate the protonated species of both the target and reference compounds. The ions are trapped in the analyzer cell by a strong magnetic field and a weak electric field.

-

Ion-Molecule Reactions: The trapped, protonated ions are allowed to react with the neutral molecules of the other base present in the cell. The occurrence and direction of proton transfer between the two bases are monitored.

-

Equilibrium Determination: The reaction is allowed to reach equilibrium. The relative abundances of the protonated and neutral species of both the target and reference compounds are measured.

-

Calculation of Relative Basicity: The equilibrium constant for the proton transfer reaction is determined from the measured ion abundances. This allows for the calculation of the free energy change of the reaction, which directly relates to the difference in proton affinity between the two compounds. By using a series of reference bases with well-established proton affinities, the proton affinity of the target molecule can be accurately bracketed and determined.

Visualizations

Logical Relationship: Basicity Comparison

The following diagram illustrates the significant difference in basicity between pyridine and this compound, as evidenced by their proton affinities.

Caption: Comparative basicity of pyridine and this compound.

Experimental Workflow: Proton Affinity Determination by ICR-MS

This diagram outlines the key steps in determining the proton affinity of a compound using ion cyclotron resonance mass spectrometry.

Caption: Experimental workflow for ICR-MS.

Discussion

The substantial difference in basicity between pyridine and this compound can be attributed to several factors:

-

Electronegativity and Orbital Energy: Nitrogen is more electronegative than arsenic. However, the lone pair of electrons on arsenic resides in a higher energy, more diffuse orbital with greater s-character compared to the sp² hybridized lone pair of nitrogen in pyridine. This makes the arsenic lone pair less available for donation to a proton.

-

Aromaticity: Both pyridine and this compound are aromatic. Upon protonation, the aromaticity of the ring is largely maintained. However, the energetic cost of localizing positive charge on the more electropositive and larger arsenic atom is significant.

-

Polarizability: While arsenic is more polarizable than nitrogen, which can stabilize a positive charge, this effect is not sufficient to overcome the unfavorable orbital energetics and the inherent reluctance of the arsenic lone pair to participate in bonding with a proton.

Conclusion

This compound is a significantly weaker base than pyridine, as evidenced by its substantially lower gas-phase proton affinity and its inertness to protonation in solution by strong acids. This profound difference in electronic character is a critical design element for scientists and researchers working with these heterocyclic systems. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for the rational design of this compound-containing molecules in drug development and other advanced applications. Future computational studies may provide further insights, including a theoretical pKa value for this compound, to complement the existing experimental data.

A Technical Guide to the Air Sensitivity and Decomposition of Arsabenzene

Abstract

Arsabenzene, the arsenic-containing heterocyclic analog of benzene (B151609), is a compound of significant interest in the study of aromaticity and the chemistry of heavier main-group elements. Despite its aromatic character, this compound is marked by its considerable instability, particularly its sensitivity to air and susceptibility to thermal and photochemical decomposition. This technical guide provides a comprehensive overview of the factors governing the stability of this compound, detailing its reactivity with atmospheric oxygen and its decomposition pathways. We present available quantitative data, outline detailed experimental protocols for its synthesis and handling, and provide visual diagrams of key processes to offer a thorough resource for researchers, scientists, and professionals in drug development who may work with or encounter similar heterocyclic systems.

Introduction to this compound (Arsinine)

This compound, systematically named arsinine, is an organoarsenic compound with the chemical formula C₅H₅As.[1] It belongs to a class of heteroarenes where a CH group in benzene is replaced by a heavier Group 15 element.[1] The study of this compound has been crucial in understanding chemical bonding and aromaticity in compounds containing heavier elements.[1]

Spectroscopic and structural analyses have firmly established the aromatic nature of this compound. The molecule is planar, with C-C bond distances of approximately 1.39 Å, which are typical for aromatic rings.[1] Furthermore, the As-C bond length of 1.85 Å is about 6.6% shorter than a standard As-C single bond, indicating significant double bond character.[1] NMR spectroscopy confirms a diamagnetic ring current, a hallmark of aromaticity.[1][2] However, this aromaticity does not translate to high stability under ambient conditions. This compound is a colorless, air-sensitive liquid with an onion-like odor that readily decomposes upon heating or exposure to air.[1]

Air Sensitivity and Oxidative Decomposition

The primary challenge in handling this compound is its pronounced sensitivity to air. Exposure to atmospheric oxygen leads to rapid, and often uncontrollable, decomposition.

Reactivity with Molecular Oxygen

Unlike its lighter analog pyridine, this compound is highly susceptible to oxidation. While detailed mechanistic studies on the parent compound are limited, research on substituted, more stable dithienoarsinines provides insight into the likely decomposition pathway. Oxygen appears to attack the electron-rich π-system of the ring, particularly at the positions para to the arsenic atom, leading to the formation of σ-dimerized products.[3] This mode of reaction preserves the aromaticity of the arsinine ring within the new, larger structure. This contrasts with the corresponding phosphorus analog, phosphinine, where oxygen directly attacks the phosphorus atom, resulting in a loss of aromaticity.[3]

For the parent this compound, exposure to air often results in the formation of non-volatile, intractable polymeric tars, suggesting that once oxidation occurs, subsequent polymerization is a rapid and favorable process.

Essential Handling Protocols

The high reactivity of this compound necessitates strict adherence to air-sensitive handling techniques to prevent decomposition.[4] All manipulations should be performed under an inert atmosphere of argon or nitrogen.

Thermal and Photochemical Decomposition

In addition to its air sensitivity, this compound is unstable with respect to heat and light.

Thermal Decomposition

This compound is known to decompose upon heating, though specific temperatures and products for the parent compound are not well-documented in the literature.[1] The instability is inherent to the C-As bonds within the aromatic framework. To provide context, the thermal stability of more robust, π-extended dithienoarsinine derivatives has been quantified. These compounds show significantly higher thermal stability, with decomposition temperatures (defined as 5% weight loss) occurring around 270-290 °C under a nitrogen atmosphere.[3] This suggests that the unsubstituted this compound decomposes at much lower temperatures. The decomposition likely involves polymerization or rearrangement reactions.

Photochemical Decomposition

There is a lack of specific studies on the photochemical decomposition of this compound. However, research on other arsenic species provides a likely model for its behavior upon UV irradiation.[5][6] Studies on aqueous solutions of arsenic(III), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA) show that they undergo photochemical decomposition, with the ultimate product being arsenic(V).[7][8] The degradation of organoarsenic compounds often proceeds through the formation of hydroxyl radicals and involves sequential demethylation or cleavage of arsenic-carbon bonds.[7] It can be inferred that this compound, with its aromatic chromophore, would be susceptible to similar UV-induced degradation, likely leading to ring-opening and the formation of various oxidized arsenic species.

Quantitative Decomposition Data

Quantitative kinetic and thermodynamic data on the decomposition of the parent this compound molecule are scarce due to its instability. However, data from more stable, substituted derivatives can serve as a useful benchmark for understanding the factors that influence stability.

| Compound | Decomposition Temp. (Td5) | Atmosphere | Reference |

| Dithieno[3,2-b:2',3'-d]arsinine (3c) | 285 °C | Nitrogen | [3] |

| Dithieno[2,3-b:3',2'-d]arsinine (3d) | 272 °C | Nitrogen | [3] |

| Table 1. Thermal decomposition data for selected stable arsinine derivatives. Td5 represents the temperature at which 5% mass loss is observed via thermogravimetric analysis (TGA). |

Experimental Protocols

Synthesis of this compound

The most common synthesis of this compound was developed by Ashe and proceeds in a two-step process from 1,4-pentadiyne.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dithienoarsinines: stable and planar π-extended arsabenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]

- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]

- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Computational studies on arsabenzene aromaticity

An In-depth Technical Guide on the Computational Assessment of Arsabenzene Aromaticity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary